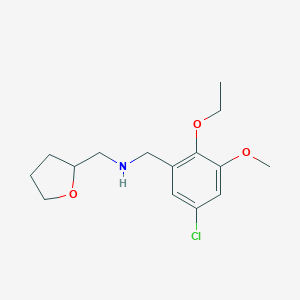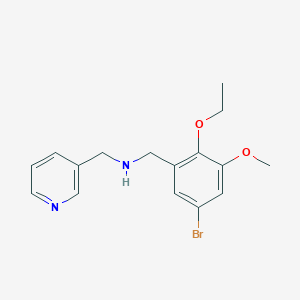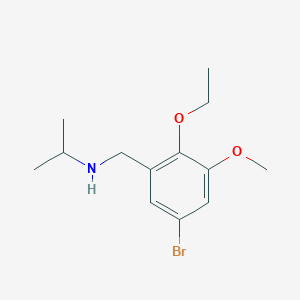
N-(3-chloro-4-methoxybenzyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)cyclopentanamine, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. In
作用机制
The mechanism of action of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the inhibition of certain tyrosine kinases, including Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). These enzymes are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, N-(3-chloro-4-methoxybenzyl)cyclopentanamine can prevent the proliferation of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory diseases, it can reduce inflammation by inhibiting the production of cytokines and chemokines, which are molecules involved in the immune response. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is a highly specific inhibitor of certain tyrosine kinases, which can make it useful for studying the role of these enzymes in cell signaling pathways. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize and purify, and its effects can be influenced by other factors in the cell signaling pathway.
未来方向
There are several future directions for the study of N-(3-chloro-4-methoxybenzyl)cyclopentanamine. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, research could focus on the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
N-(3-chloro-4-methoxybenzyl)cyclopentanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. Its mechanism of action involves the inhibition of certain tyrosine kinases, which can prevent the proliferation of cancer cells and reduce inflammation in certain diseases. Although there are limitations to its use in lab experiments, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages and is a promising area of research for the development of new therapies.
合成方法
The synthesis of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the reaction of 3-chloro-4-methoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学研究应用
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can prevent the proliferation of cancer cells and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and melanoma. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and asthma.
属性
产品名称 |
N-(3-chloro-4-methoxybenzyl)cyclopentanamine |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-methoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
InChI 键 |
DSYBEDHROJWVBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)

![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)

![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)

![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)